8-Bromo-2H-1-benzopyran-2-one

説明

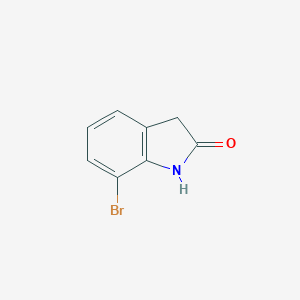

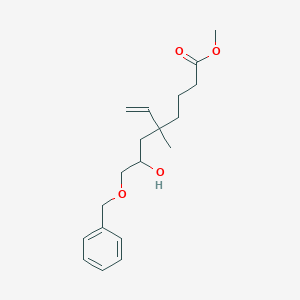

“8-Bromo-2H-1-benzopyran-2-one” is a chemical compound with the CAS Number: 33491-30-4 . It has a molecular weight of 225.04 and its IUPAC name is 8-bromo-2H-chromen-2-one .

Synthesis Analysis

The synthesis of coumarin systems, which include “8-Bromo-2H-1-benzopyran-2-one”, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvents, catalysts, and other procedures .

Molecular Structure Analysis

The molecular structure of “8-Bromo-2H-1-benzopyran-2-one” can be represented by the InChI code: 1S/C9H5BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H .

Physical And Chemical Properties Analysis

The physical and chemical properties of “8-Bromo-2H-1-benzopyran-2-one” include a molecular weight of 225.04 . The compound is typically stored at room temperature .

科学的研究の応用

Pharmacology

8-Bromo-2H-1-benzopyran-2-one: is a coumarin derivative, a class of compounds known for their broad pharmacological activities. Coumarins have been explored for their potential in drug design due to their presence in natural products and synthetic accessibility .

Anticoagulant Properties

Coumarins, including 8-Bromo-2H-1-benzopyran-2-one , have been studied for their anticoagulant properties. This application is significant in the development of blood-thinning medications .

Anticancer Research

Research has indicated that coumarin derivatives can be effective in anticancer studies. The structural motif of coumarins is conducive to the development of novel anticancer agents .

Organic Synthesis

In organic chemistry, 8-Bromo-2H-1-benzopyran-2-one serves as a versatile building block for synthesizing various heterocyclic compounds .

Synthesis of Pyran Derivatives

This compound is used in the synthesis of pyran derivatives, which are important in the creation of biologically active molecules .

Green Chemistry Applications

It is also employed in green chemistry approaches for synthesizing coumarin heterocycles, minimizing the environmental impact of chemical processes .

Material Science

The applications of 8-Bromo-2H-1-benzopyran-2-one in material science are emerging, with its potential use in the development of new materials with specific properties .

Photovoltaic Materials

Research into coumarin derivatives for photovoltaic materials is an area of interest, as these compounds can be used in solar cells and other energy-related applications.

Analytical Chemistry

8-Bromo-2H-1-benzopyran-2-one: is utilized in analytical chemistry for the development of analytical methods and as a standard for calibration purposes .

Chromatography

Its well-defined structure and properties make it suitable for use as a reference compound in chromatographic analysis.

Agricultural Research

In agriculture, coumarin derivatives are explored for their bioactive properties, which can lead to the development of new agrochemicals .

Pesticide Development

Studies on coumarin derivatives, including 8-Bromo-2H-1-benzopyran-2-one, focus on creating pesticides that are more effective and environmentally friendly.

Environmental Studies

The environmental impact of 8-Bromo-2H-1-benzopyran-2-one and its derivatives is studied to understand their persistence and toxicity in ecosystems .

Safety and Hazards

Safety measures for handling “8-Bromo-2H-1-benzopyran-2-one” include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, immediate medical attention is advised .

作用機序

Mode of Action

It’s known that the compound is synthesized using a biocatalytic domino reaction, specifically a knoevenagel/intramolecular transesterification reaction

Biochemical Pathways

Given its synthesis involves a knoevenagel/intramolecular transesterification reaction , it’s possible that the compound may affect pathways involving similar reactions.

Pharmacokinetics

The compound’s molecular weight is 225.04 , which may influence its bioavailability

Result of Action

It’s known that benzopyran derivatives can have a wide variety of pharmacological activities , suggesting that 8-Bromo-2H-1-benzopyran-2-one may also have diverse effects

Action Environment

Environmental factors can influence the action, efficacy, and stability of 8-Bromo-2H-1-benzopyran-2-one. For instance, the compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided . Dust formation should also be avoided, and personal protective equipment should be used when handling the compound . These precautions suggest that the compound’s action may be influenced by environmental conditions such as ventilation and exposure to dust.

特性

IUPAC Name |

8-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVMXYHSBRLPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)OC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457275 | |

| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Bromo-2H-1-benzopyran-2-one | |

CAS RN |

33491-30-4 | |

| Record name | 8-Bromo-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33491-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-BROMO-2H-1-BENZOPYRAN-2-ONE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

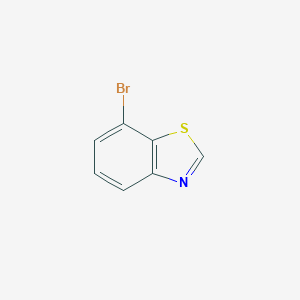

![7-Bromoimidazo[1,2-a]pyridine](/img/structure/B152697.png)

![[5-Acetamido-3,4-diacetyloxy-6-[4-[[8-(carbamoyloxymethyl)-7-methoxy-12-methyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-11-yl]amino]butanoylamino]oxan-2-yl]methyl acetate](/img/structure/B152710.png)